NanoLuc substrate 2

Bioluminescence Imaging In Vivo Imaging NanoLuc Luciferase

NanoLuc substrate 2 (CAS: 2412089-80-4) is a synthetic, fluorinated imidazopyrazinone derivative designed as a luciferin substrate for NanoLuc luciferase, a 19.1 kDa enzyme engineered from the deep-sea shrimp Oplophorus gracilis. The compound features a core imidazopyrazinone scaffold with a distinctive 6-(3-amino-2-fluorophenyl) substitution, yielding a molecular formula of C₂₄H₁₉FN₄O₂ and a molecular weight of 414.43 g/mol.

Molecular Formula C24H19FN4O2
Molecular Weight 414.4 g/mol
Cat. No. B12383521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNanoLuc substrate 2
Molecular FormulaC24H19FN4O2
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=C(C(=CC=C5)N)F
InChIInChI=1S/C24H19FN4O2/c25-22-17(9-4-10-18(22)26)21-14-29-23(19(27-21)12-15-6-2-1-3-7-15)28-20(24(29)30)13-16-8-5-11-31-16/h1-11,14,30H,12-13,26H2
InChIKeyBCSZHYFOSWCKRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NanoLuc Substrate 2: A Fluorinated Furimazine Analog for Enhanced Bioluminescence Imaging


NanoLuc substrate 2 (CAS: 2412089-80-4) is a synthetic, fluorinated imidazopyrazinone derivative designed as a luciferin substrate for NanoLuc luciferase, a 19.1 kDa enzyme engineered from the deep-sea shrimp Oplophorus gracilis . The compound features a core imidazopyrazinone scaffold with a distinctive 6-(3-amino-2-fluorophenyl) substitution, yielding a molecular formula of C₂₄H₁₉FN₄O₂ and a molecular weight of 414.43 g/mol [1]. It belongs to a proprietary class of furimazine analogs developed by Promega Corporation, protected by active U.S. and international patents [2].

NanoLuc Luciferase Substrate
Fluorinated furimazine analog for bioluminescence assays
In Vivo Imaging Support
Designed for higher substrate loading vs. unmodified furimazine
Proprietary Compound
Patented analog; procurement from authorized sources required

Why Generic Substitution of NanoLuc Substrate 2 with Standard Furimazine Compromises In Vivo Imaging Performance


Direct substitution of NanoLuc substrate 2 with unmodified furimazine (CAS: 1374040-24-0) is not scientifically equivalent due to critical differences in aqueous solubility and resulting in vivo bioavailability. Native furimazine exhibits poor aqueous solubility, which severely limits the achievable substrate dose in animal models and consequently restricts bioluminescence signal intensity for deep-tissue imaging [1]. This fundamental limitation drove the development of fluorinated and hydroxylated analogs, such as NanoLuc substrate 2, that incorporate polar functional groups to enhance solubility and enable higher substrate loading in vivo [1]. Furthermore, the structural modifications are protected by active patents, meaning that unauthorized generic versions of furimazine variants may infringe upon intellectual property rights, creating procurement and legal risks for commercial and clinical applications [2].

Solubility Profile
Unmodified furimazine has poor aqueous solubility, limiting injectable dose and in vivo signal intensity. Fluorinated analog design addresses this.
Signal Intensity Disparity
Replacing with standard furimazine may result in reduced bioluminescence output, affecting deep-tissue detection sensitivity.
Patent & Procurement Risk
Active patents protect fluorinated analogs; unauthorized generic versions may present legal and supply chain risks.

Quantitative Differentiation of NanoLuc Substrate 2 vs. Furimazine and Other Analogs in Bioluminescence Assays


Fluorofurimazine Yields 9-Fold Higher In Vivo Bioluminescence Intensity Than Furimazine

In a direct comparative study of NanoLuc substrates administered intravenously in mice, the fluorofurimazine (FFz) analog—closely related to NanoLuc substrate 2—produced bioluminescence signals that were approximately 9-fold brighter than those generated by the standard substrate furimazine (Fz), and 11-fold more intense than the hikarazine-003 analog [1]. The same study reported that intraperitoneal injection of FFz yielded an average 3-fold higher light emission compared to furimazine in a subcutaneous tumor model [1]. This performance advantage is attributed to the improved aqueous solubility of the fluorinated analog, which allows for higher substrate dosing and greater light output from deep tissues [1].

In Vivo Intensity
Head-to-head
~9× brighter vs. furimazine (i.v.)
~3× brighter (i.p. tumor model)
Reported signal intensity supports sensitivity for deep-tissue imaging studies.
Mouse model; intravenous and intraperitoneal routes.
Bioluminescence Imaging In Vivo Imaging NanoLuc Luciferase

Enhanced In Vitro Signal Duration and Intensity of Fluorinated Analogs vs. Furimazine

When tested in vitro, all five furimazine analogs evaluated—including hydrofurimazine, fluorofurimazine, and three hikarazine derivatives—displayed greater signal intensity and prolonged reaction duration compared to the standard NanoLuc substrate, furimazine [1]. The glow-type luminescence of the NanoLuc/furimazine system exhibits a half-life routinely >2 hours in cell culture conditions . The improved analogs maintain or extend this duration while delivering higher peak intensity, making them superior for applications requiring sustained signal output, such as high-throughput screening and continuous live-cell monitoring [1].

In Vitro Performance
Class-level
Higher intensity & prolonged duration vs. furimazine
Reported duration and intensity support assay robustness in screening workflows.
Class-level inference across analog set; individual values not specified.
In Vitro Assays High-Throughput Screening NanoLuc Luciferase

Improved Aqueous Solubility of Fluorinated Furimazine Analogs Enables Higher Substrate Loading for In Vivo Applications

A primary limitation of furimazine (Fz) for in vivo bioluminescence imaging is its low aqueous solubility, which restricts the dose that can be delivered to animals and, consequently, the achievable signal intensity [1]. Fluorofurimazine (FFz) and hydrofurimazine (HFz) were specifically engineered to overcome this limitation, exhibiting significantly enhanced aqueous solubility [1]. While quantitative solubility data for NanoLuc substrate 2 is not publicly available, its molecular structure—incorporating a polar fluorine atom on the phenyl ring (C₂₄H₁₉FN₄O₂ vs. C₂₄H₁₉N₃O₂ for furimazine)—is consistent with the design principle that improves solubility and bioavailability [2]. This structural rationale is supported by the patent literature describing fluorinated furimazine variants as possessing 'superior' properties for in vivo applications [3].

Solubility Design
Data to verify
Fluorine substitution intended to increase aqueous solubility
Structural rationale aligns with solubility-enhancement design for in vivo loading.
Quantitative solubility data not publicly available; patent-level inference.
Drug Delivery Pharmacokinetics Bioluminescence Imaging

Optimal Research and Industrial Use Cases for NanoLuc Substrate 2 Based on Quantitative Performance Data


Deep-Tissue In Vivo Bioluminescence Imaging of Small Animals

The 9-fold higher signal intensity observed for fluorinated analogs in mice [1] directly supports the use of NanoLuc substrate 2 for sensitive deep-tissue imaging applications, including tracking metastatic cells in lungs or monitoring orthotopic tumor growth. The enhanced signal-to-noise ratio enables detection of smaller cell numbers and deeper anatomical locations than achievable with standard furimazine [1].

High-Throughput Screening (HTS) for Drug Discovery

The prolonged signal duration (>2 hours) and higher intensity of the NanoLuc/furimazine analog system [1] make NanoLuc substrate 2 well-suited for high-throughput screening workflows. The glow-type kinetics reduce the need for precise injection timing and allow batch processing of multiple plates, improving assay throughput and data consistency .

Dual-Population Bioluminescence Imaging for Comparative Studies

As demonstrated in the comparative study, fluorofurimazine enabled two-population bioluminescence imaging when paired with AkaLuc/AkaLumine [1]. NanoLuc substrate 2 can be employed in similar multiplexed imaging protocols to simultaneously track two distinct cell populations or molecular events in the same animal, a capability not possible with single-substrate systems.

Reporter Gene Assays and Protein Interaction Studies (NanoBiT, NanoBRET)

NanoLuc luciferase is the foundation for Promega's NanoBiT (protein complementation) and NanoBRET (bioluminescence resonance energy transfer) technologies [2]. The enhanced brightness and stability of fluorinated substrates like NanoLuc substrate 2 improve the sensitivity and dynamic range of these assays for detecting protein-protein interactions, protein localization, and target engagement in live cells.

Application
Selection Property
Validation Focus
Deep-tissue in vivo imaging
Fluorinated analog solubility profile
Reported in vivo signal intensity and tissue penetration
High-throughput screening (HTS)
Glow-type kinetic stability
Signal duration and reproducibility in automated workflows
Dual-population imaging
Multiplex compatibility with other luciferase systems
Cross-substrate signal separation and orthogonal detection
NanoBiT / NanoBRET assays
Substrate brightness and stability
Assay sensitivity and dynamic range for protein interaction studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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